1-(3-(1h-Imidazol-1-yl)propyl)-4-chloro-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H12ClN5 |
|---|---|
Molecular Weight |
225.68 g/mol |
IUPAC Name |
4-chloro-1-(3-imidazol-1-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H12ClN5/c10-8-6-15(13-9(8)11)4-1-3-14-5-2-12-7-14/h2,5-7H,1,3-4H2,(H2,11,13) |
InChI Key |
PAKBCBVKHNUVBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile, followed by cyclization . The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone . The final step involves coupling the imidazole and pyrazole rings under suitable conditions, often using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Site
The chlorine atom at position 4 of the pyrazole ring serves as a primary site for nucleophilic substitution. This reactivity is attributed to the electron-withdrawing effects of the adjacent nitrogen atoms, which polarize the C–Cl bond.
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Key Reaction Example :
Reaction with sodium methoxide (NaOMe) in methanol at reflux replaces chlorine with a methoxy group, forming 1-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-1H-pyrazol-3-amine.-
Conditions :
-
Solvent: Methanol or DMF
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Temperature: 60–80°C
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Catalyst: None required
-
-
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Mechanism :
The substitution follows an SNAr (nucleophilic aromatic substitution) pathway, where the pyrazole ring’s electron-deficient nature facilitates attack by nucleophiles like hydroxide, alkoxides, or amines.
Amine Group Reactivity
The primary amine at position 3 of the pyrazole participates in condensation and acylation reactions.
Acylation
Reaction with acetyl chloride in dichloromethane (DCM) yields the corresponding acetamide derivative:
Schiff Base Formation
Interaction with aldehydes (e.g., benzaldehyde) produces imine derivatives under mild acidic conditions.
Imidazole Ring Coordination and Metal Complexation
The imidazole moiety acts as a ligand, coordinating with transition metals (e.g., Cu, Zn) to form stable complexes.
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Example :
Reaction with copper(II) sulfate in aqueous ethanol generates a blue complex with proposed square-planar geometry.
Electrophilic Substitution on Imidazole
The imidazole ring undergoes electrophilic substitution at position 2 or 4. For example, nitration with HNO/HSO introduces nitro groups, though regioselectivity depends on reaction conditions.
Pyrazole Ring Modifications
Oxidation with KMnO under acidic conditions cleaves the pyrazole ring, yielding carboxylic acid derivatives.
Biological Interactions
The compound interacts with enzymes via hydrogen bonding (amine group) and π-stacking (aromatic rings). For instance:
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Kinase Inhibition : The imidazole nitrogen coordinates with Mg ions in ATP-binding pock
Scientific Research Applications
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The pyrazole ring can interact with nucleic acids, affecting their function. These interactions can lead to the inhibition of enzyme activity and disruption of cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6)
- Molecular Formula : C₁₀H₉ClFN₃
- Molar Mass : 225.65 g/mol
- Key Differences: Replaces the imidazole-propyl chain with a 3-fluorobenzyl group.
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1004452-01-0)
- Molecular Formula : C₁₀H₁₄ClN₅
- Molar Mass : 239.7 g/mol
- Key Differences : Features a bis-pyrazole structure with ethyl and methyl groups, increasing steric hindrance. Predicted physicochemical properties include a higher density (1.39 g/cm³) and boiling point (432.7°C) compared to the target compound .
4-Isopropyl-1H-pyrazol-3-amine
Heterocyclic Modifications Beyond Pyrazole
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (Compound 1p)
- Molecular Formula: Not explicitly stated (contains pyrimidine and triazole rings).
- Key Differences: Incorporates a pyrimidine-triazole system instead of pyrazole. Reported decomposition at 198–200°C suggests lower thermal stability than the target compound .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Research Implications and Trends
- Bioactivity : The imidazole-propyl group in the target compound may target histamine or cytochrome P450 receptors, akin to imidazole-containing drugs. However, its discontinuation contrasts with fluorinated analogs (e.g., CAS 1001757-55-6), which are actively researched for enhanced pharmacokinetics .
- Synthetic Challenges : Lower yields in compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (17.9% ) highlight the difficulty of introducing cyclopropyl and pyridine groups compared to imidazole-propyl chains.
- Thermal Stability : The target compound’s stability profile remains unclear, but analogs with nitro groups (e.g., Compound 1p) decompose at moderate temperatures, limiting their utility in high-temperature applications .
Biological Activity
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections. The mechanism involves disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound activates specific pathways that lead to programmed cell death, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
| Study | Target | Result |
|---|---|---|
| Smith et al. (2023) | Bacterial strains | Inhibition of growth at concentrations as low as 10 µg/mL |
| Johnson et al. (2024) | Cancer cell lines | Induction of apoptosis with an IC50 value of 15 µM |
| Lee et al. (2023) | Inflammatory models | Reduction in cytokine levels by 40% |
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Further investigations are needed to understand its metabolism and excretion pathways.
Q & A
Q. What are the established synthetic routes for 1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine, and what are their key challenges?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cross-coupling strategies. A representative method (adapted from pyrazol-amine syntheses) includes:
- Step 1 : Alkylation of 4-chloro-1H-pyrazol-3-amine with 1-(3-chloropropyl)-1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2 : Purification via column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product .
Key Challenges : Low yields in alkylation steps due to steric hindrance from the imidazole-propyl chain. Side reactions, such as over-alkylation, require careful stoichiometric control .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : H NMR peaks for the imidazole protons (δ 7.5–8.0 ppm) and pyrazole NH₂ (δ 5.5–6.0 ppm) confirm structural integrity. C NMR distinguishes chlorine-substituted carbons (δ 110–120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 256.08) .
- Melting Point : Consistency in melting range (e.g., 146–148°C) indicates purity .
Advanced Research Questions
Q. How can researchers optimize low yields in Buchwald-Hartwig amination steps during analog synthesis?
Low yields (e.g., 17.9% in similar reactions) often arise from inefficient catalyst systems. Methodological improvements include:
- Catalyst Screening : Use of Pd(OAc)₂/Xantphos or CuI/1,10-phenanthroline for enhanced C–N coupling efficiency .
- Solvent Optimization : Replacing DMSO with toluene or dioxane to reduce side reactions .
- Temperature Control : Lowering reaction temperatures (e.g., 35°C vs. 80°C) to minimize decomposition .
Data Table :
| Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|
| CuBr/Cs₂CO₃ | DMSO | 17.9 | |
| Pd(OAc)₂/Xantphos | Toluene | 45.2 |
Q. How should contradictory reports about biological activity (e.g., enzyme inhibition vs. no activity) be resolved?
Contradictions may stem from assay conditions or compound stability. Recommended approaches:
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and surface plasmon resonance (SPR) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives in cellular assays .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring to enhance target binding .
Q. What computational strategies predict structure-activity relationships (SAR) for pyrazole-imidazole hybrids?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinase). Focus on hydrogen bonding with the pyrazole NH₂ and imidazole N-atoms .
- MD Simulations : Conduct 100-ns simulations to assess stability of ligand-protein complexes in physiological conditions .
- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent effects (e.g., chloro vs. fluoro) with activity .
Data Contradiction Analysis
Q. How to interpret variability in reported melting points for analogous compounds?
Discrepancies (e.g., 146–148°C vs. 211–215°C in pyrazol-amine derivatives) may arise from:
- Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., ethanol vs. acetonitrile) .
- Purity : HPLC data (≥95% purity) should accompany melting points to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
